![molecular formula C7H5NO2S B1621479 Methyl 3-cyanothiophene-2-carboxylate CAS No. 67808-31-5](/img/structure/B1621479.png)
Methyl 3-cyanothiophene-2-carboxylate
Overview
Description
Methyl 3-cyanothiophene-2-carboxylate is an organic compound with the molecular formula C7H5NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Methyl 3-cyanothiophene-2-carboxylate is a chemical compound that is used as an intermediate in organic synthesis Thiophene derivatives, to which this compound belongs, are known to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
It is known that thiophene derivatives can interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting or activating biochemical pathways, or acting as precursors for the synthesis of other biologically active compounds .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
The compound’s molecular weight of 16719 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Thiophene derivatives are known to have a wide range of biological effects, depending on their specific structures and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyanothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Organic Synthesis:
MATC serves as a crucial intermediate in the synthesis of various thiophene derivatives, which are important in the production of pharmaceuticals and agrochemicals. The compound can be transformed into other functionalized thiophenes through reactions such as nucleophilic substitutions and cycloadditions.
Example Reactions:
- Formation of Thiophene Derivatives: MATC can be reacted with different electrophiles to yield substituted thiophenes. For instance, it can undergo cyclization with amines to produce amino-thiophene derivatives, which are valuable in drug development .
Pharmaceutical Applications
Antiviral and Anticancer Activities:
Research indicates that derivatives of MATC exhibit promising antiviral properties, particularly against HIV. A study demonstrated that certain thiophene derivatives synthesized from MATC showed significant inhibition of viral replication . Additionally, MATC and its derivatives have been evaluated for anticancer activities, showing potential in targeting specific cancer cell lines.
Case Study:
- In a study published in Bioorganic & Medicinal Chemistry, novel compounds derived from MATC were synthesized and tested for their ability to inhibit HIV replication. The results indicated that these compounds could serve as lead candidates for further development as antiviral agents .
Material Science
Dyes and Pigments:
MATC is utilized in the synthesis of dyes due to the unique properties imparted by the thiophene ring structure. Its derivatives are employed in the formulation of organic pigments used in various applications, including textiles and coatings.
Conductive Polymers:
The incorporation of MATC into polymer matrices has been explored for developing conductive materials. Thiophene-based polymers are known for their electrical conductivity and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Agricultural Applications
Pesticides and Herbicides:
MATC derivatives have been investigated for their potential use as agrochemicals. The compound's ability to act as a precursor to herbicidally active compounds has been documented, making it a candidate for developing new agricultural products .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a cyano group.
Methyl 3-hydroxythiophene-2-carboxylate: Features a hydroxyl group instead of a cyano group.
Methyl 3-bromothiophene-2-carboxylate: Contains a bromine atom instead of a cyano group.
Uniqueness
Methyl 3-cyanothiophene-2-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields .
Biological Activity
Methyl 3-cyanothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is a five-membered aromatic heterocyclic compound containing sulfur. The presence of the cyano group (–C≡N) is crucial for its reactivity and biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 185.21 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial applications.
- Anticancer Properties : Some derivatives of thiophene compounds have shown promise in inhibiting tumor growth, suggesting that this compound may possess similar anticancer properties.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biological pathways relevant to disease processes.
The mechanism of action for this compound involves its interaction with various molecular targets. The cyano group allows it to form hydrogen bonds and interact with proteins or enzymes, potentially modulating their activity. The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.
Case Studies and Research Findings
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Antimicrobial Studies : A study evaluating the antimicrobial properties of thiophene derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, revealing effective concentrations in the range of 50–100 µg/mL.
Compound MIC (µg/mL) Target Organisms This compound 50–100 E. coli, S. aureus Control Antibiotic 10 E. coli -
Anticancer Activity : Research on thiophene derivatives has highlighted their potential in cancer therapy. A derivative study indicated that this compound could inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 20 to 40 µM.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 35
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often beginning with simpler thiophene derivatives. These methods are optimized for yield and purity in laboratory settings.
Properties
IUPAC Name |
methyl 3-cyanothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPCTGYSNTUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384554 | |
Record name | methyl 3-cyanothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-31-5 | |
Record name | Methyl 3-cyano-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67808-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-cyanothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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